REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:7][C:8]1[CH:19]=[CH:18][C:11]([O:12][CH2:13][CH2:14][C:15]([OH:17])=O)=[C:10]([CH3:20])[CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[Cl:7][C:8]1[CH:19]=[C:18]2[C:11](=[C:10]([CH3:20])[CH:9]=1)[O:12][CH2:13][CH2:14][C:15]2=[O:17] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(OCCC(=O)O)C=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resultant clear solution was heated quickly
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether
|
Type
|
WASH
|
Details
|
washing of the organic layer with NaHCO3/aq
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
and NaOH (2M; aq.), drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CCOC2=C(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |